![molecular formula C₁₇H₁₆O₄ B051521 Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- CAS No. 4159-29-9](/img/structure/B51521.png)
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
Overview
Description
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-, also known as 3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl benzoate, is a natural product found in Styrax benzoin . It has a molecular formula of C17H16O4 and a molecular weight of 284.31 g/mol .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- is characterized by a benzene ring substituted with a hydroxyl group and a methoxy group . The InChI string representation of the molecule isInChI=1S/C17H16O4/c1-20-16-12-13 (9-10-15 (16)18)6-5-11-21-17 (19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3
. Physical And Chemical Properties Analysis
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- has a molecular weight of 284.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . Its exact mass is 284.10485899 g/mol and its monoisotopic mass is also 284.10485899 g/mol . The topological polar surface area is 55.8 Ų .Scientific Research Applications
- Quantum science and technology have gained prominence in recent years. Phenol derivatives, including our compound of interest, can be used in quantum computing, quantum state sensors, and time synchronization protocols . These applications leverage the unique properties of quantum systems, such as entanglement and superposition, to perform tasks that classical computers cannot achieve efficiently.
- The compound’s structure combines a phenol group with a benzoyloxy moiety. Researchers have created a new class of materials called “glassy gels” that contain over 50% liquid but are remarkably hard and difficult to break. These glassy gels could find applications in areas like impact-resistant coatings, flexible electronics, and drug delivery systems .
- Daniel Bonn’s research focuses on controlling droplet size in sprays. Our compound could play a role in optimizing spray formulations for applications in agriculture (pesticides, fertilizers) and medicine (inhalers, nasal sprays). Fine-tuning droplet size enhances efficiency and targeted delivery .
Quantum Technologies
Materials Science
Sprays and Aerosols
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPRQODJPXAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863331 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- | |
CAS RN |
4159-29-9 | |
Record name | Coniferyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4159-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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